molecular formula Se B12676808 Selenium Se-72 CAS No. 14809-46-2

Selenium Se-72

Cat. No.: B12676808
CAS No.: 14809-46-2
M. Wt: 71.92714 g/mol
InChI Key: BUGBHKTXTAQXES-NOHWODKXSA-N
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Description

Selenium-72 (Se-72) is a synthetic isotope of selenium, an element in Group 16 of the periodic table.

Selenium isotopes share similar chemical properties but differ in nuclear stability. Key challenges in studying Se-72 include its synthesis, stability, and biological interactions, which require advanced analytical methods like speciation analysis .

Properties

CAS No.

14809-46-2

Molecular Formula

Se

Molecular Weight

71.92714 g/mol

IUPAC Name

selenium-72

InChI

InChI=1S/Se/i1-7

InChI Key

BUGBHKTXTAQXES-NOHWODKXSA-N

Isomeric SMILES

[72Se]

Canonical SMILES

[Se]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenium Se-72 is typically produced through proton-induced spallation of an arsenic target or proton bombardment of a sodium bromide target . The process involves high-energy protons colliding with the target material, resulting in the formation of this compound. The reaction conditions include high temperatures and controlled environments to ensure the desired isotope is produced efficiently.

Industrial Production Methods: In industrial settings, this compound is produced using specialized reactors and particle accelerators. The target material, usually arsenic or sodium bromide, is subjected to proton bombardment, followed by dissolution and ion exchange processes to isolate and purify the this compound isotope . The final product is typically stored in crimp-seal glass vials for safe handling and transportation.

Chemical Reactions Analysis

Production and Initial Reactions

Se-72 is typically produced via proton-induced spallation of arsenic or sodium bromide targets . Post-irradiation processing involves dissolution in hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂), forming selenic acid (H₂SeO₄):

\text{Se(s) + 6M HCl + 3\% H₂O₂ → H₂SeO₄(aq) + byproducts} $$ This reaction occurs at 30–70°C, optimizing dissolution rates while minimizing arsenic volatilization[5]. ### [Key Steps in Production: ](pplx://action/followup) - **[Precipitation](pplx://action/followup)**: Addition of hydrazine dihydrochloride to H₂SeO₄ under boiling conditions precipitates elemental selenium:

\text{H₂SeO₄ + N₂H₄·2HCl → Se(s) + N₂(g) + 4 H₂O + 2 HCl} $$

  • Redissolution : The precipitate is redissolved in HCl/H₂O₂ for further purification .

Separation from Arsenic-72

Se-72 is separated from its daughter isotope As-72 using anion exchange chromatography. At pH 1.5, selenate (HSeO₄⁻/SeO₄²⁻) binds to resin, while neutral arsenic acid (H₃AsO₄) elutes .

Ion Exchange Conditions:

ParameterValue/Description
Resin TypeStrongly basic anion exchange
Eluent0.1–1.0 M HCl
Separation Efficiency>99% for As-72 removal

Redox Reactions

Se-72 participates in redox reactions characteristic of selenium(IV) and selenium(VI) species:

Oxidation by Hydrogen Peroxide:

Selenous acid (H₂SeO₃) is oxidized to selenic acid:

\text{H₂SeO₃ + H₂O₂ → H₂SeO₄ + H₂O} $$ This reaction is critical for stabilizing Se-72 in solution[1][4]. ### [Reduction by Sulfur Dioxide: ](pplx://action/followup) In HCl, selenous acid is reduced to elemental selenium:

\text{H₂SeO₃ + 2 SO₂ + H₂O → Se(s) + 2 H₂SO₄} $$
This step is used in purification .

Complexation and Precipitation

Se-72 forms complexes and precipitates under specific conditions:

Sulfide Precipitation:

In 0.4 M HCl, H₂SeO₃ reacts with H₂S to form SeS₂:

\text{H₂SeO₃ + 2 H₂S → SeS₂(s) + 3 H₂O} $$ The precipitate often contains mixtures of Se, S, and SeS₂[1]. ### [Metal Selenides: ](pplx://action/followup) Se-72 reacts with metals like cadmium under heat:

\text{Cd(s) + Se(s) → CdSe(s)} $$
This forms semiconductors used in radiation detection .

Decay Characteristics

Se-72’s decay chain and radiation profile influence its handling:

PropertyValue
Half-life8.40 days
Daughter IsotopeAs-72 (t₁/₂ = 26 h)
Primary Decay ModeElectron capture
Gamma Emissions834 keV, 1121 keV

Stability in Solution

Se-72 is stabilized as selenium(IV) in 0.5–5.0 M HCl, preventing hydrolysis and ensuring radionuclidic purity . Prolonged storage requires H₂O₂ decomposition via heat or UV light to avoid oxidative degradation .

Comparison with Similar Compounds

Key Insights :

  • Se-75 is widely used diagnostically due to its gamma emissions, while Se-79 serves as a long-term environmental marker .
  • Se-72’s utility remains speculative but may involve targeted nuclear studies or tracer applications.

Chemical Compound Comparison

Selenium forms diverse compounds, each with distinct chemical and biological properties. Below is a comparison of key selenium species:

Table 2: Key Selenium Compounds and Their Properties

Compound Oxidation State Biological Role/Application Toxicity Profile
Selenocysteine -2 Component of selenoproteins (e.g., glutathione peroxidase) Low (essential nutrient)
Selenomethionine -2 Dietary supplement; antioxidant Low (safe at nutritional doses)
Selenium Sulfide -1 Antifungal (e.g., dandruff treatment) Moderate (topical use only)
Selenious Acid (H₂SeO₃) +4 Industrial catalyst; toxicant High (neurotoxic, carcinogenic)
Nano-Se 0 Chemopreventive agent Low (reduced toxicity vs. organic forms)

Key Insights :

  • Organic Selenium (e.g., selenocysteine): Integral to antioxidant enzymes like glutathione peroxidase and thioredoxin reductase. These selenoproteins mitigate oxidative stress, with roles in cancer prevention .
  • Inorganic Selenium (e.g., selenious acid): Highly toxic at elevated doses, causing ecological and health risks .
  • Nano-Se: Exhibits comparable bioactivity to organic forms (e.g., Se-methylselenocysteine) but with lower toxicity, making it promising for long-term chemoprevention .

Analytical and Functional Differences

  • Speciation: Total selenium quantification must be complemented by speciation to distinguish toxic (e.g., selenate) from beneficial forms (e.g., selenocysteine) . Techniques like X-ray emission spectroscopy (Figure 2, ) and HPLC-ICP-MS are critical for resolving oxidation states.
  • Redox Activity: Selenium’s nucleophilicity and preference for lower oxidation states (−2, +4) enable unique redox interactions. For example, selenols (R-SeH) are more reactive than thiols, enhancing antioxidant capacity .
  • Toxicity Mechanisms: Methylated selenium compounds (e.g., dimethylselenide) upregulate phase 2 detoxification enzymes via Nrf2 pathways, while inorganic forms disrupt cellular redox balance .

Q & A

Q. What steps are critical to ensure reproducibility in Se-72 synthesis and characterization protocols?

  • Methodological Answer : Document all parameters (e.g., irradiation time, neutron flux density, purification gradients) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw spectra and chromatograms as supplementary materials. Implement blind testing by independent labs to verify results .

Tables for Key Parameters

Parameter Recommended Method References
Isotopic PurityICP-MS with sector-field detection
Stability (pH/Temperature)Gamma spectroscopy + factorial ANOVA
Metabolic Uptake RatesCompartmental kinetic modeling
Computational ValidationMolecular dynamics + DFT

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